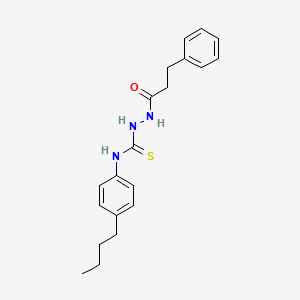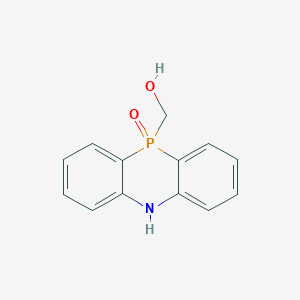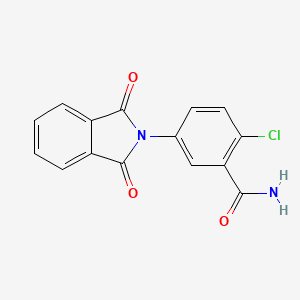![molecular formula C17H23NO3 B5762627 N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dimethoxybenzamide](/img/structure/B5762627.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dimethoxybenzamide, also known as CYT387, is a potent and selective inhibitor of Janus kinase (JAK) 1 and 2. JAKs are intracellular tyrosine kinases that play a crucial role in the signaling pathways of cytokines and growth factors. CYT387 has shown promising results in preclinical and clinical studies as a potential treatment for various hematological malignancies and inflammatory diseases.
作用機序
N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dimethoxybenzamide exerts its pharmacological effects by selectively inhibiting JAK1 and JAK2, which play a critical role in the signaling pathways of cytokines and growth factors. By inhibiting JAK1 and JAK2, N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dimethoxybenzamide blocks the downstream signaling pathways of various cytokines, including interleukin-6 (IL-6), which is known to play a key role in the pathogenesis of myelofibrosis.
Biochemical and physiological effects:
N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dimethoxybenzamide has been shown to have several biochemical and physiological effects, including the inhibition of JAK1 and JAK2, the reduction of pro-inflammatory cytokines, and the induction of apoptosis in cancer cells. N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dimethoxybenzamide has also been shown to improve the symptoms and quality of life of patients with myelofibrosis.
実験室実験の利点と制限
The advantages of using N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dimethoxybenzamide in lab experiments include its high selectivity for JAK1 and JAK2, its potent inhibitory activity, and its ability to induce apoptosis in cancer cells. However, the limitations of using N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dimethoxybenzamide in lab experiments include its high cost, the need for specialized equipment and expertise, and the potential for off-target effects.
将来の方向性
The potential future directions for N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dimethoxybenzamide research include the development of new JAK inhibitors with improved selectivity and efficacy, the identification of new therapeutic targets for N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dimethoxybenzamide, and the exploration of combination therapies with other drugs. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dimethoxybenzamide and its potential applications in other diseases.
合成法
The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dimethoxybenzamide involves several steps, including the reaction of 2,3-dimethoxybenzoyl chloride with 1-cyclohexene in the presence of triethylamine, followed by the reaction of the resulting product with ethylenediamine. The final step involves the reaction of the intermediate with 4-chloro-3-nitrobenzoic acid, followed by reduction with hydrogen gas to yield N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dimethoxybenzamide.
科学的研究の応用
N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in various hematological malignancies, including myelofibrosis, polycythemia vera, and essential thrombocythemia. In preclinical studies, N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dimethoxybenzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dimethoxybenzamide has also shown promising results in clinical trials as a treatment for myelofibrosis, a rare and incurable bone marrow disorder.
特性
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-20-15-10-6-9-14(16(15)21-2)17(19)18-12-11-13-7-4-3-5-8-13/h6-7,9-10H,3-5,8,11-12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFMSEUCFUYZJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCCC2=CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dimethoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N,N'-[(4-bromophenyl)methylene]bis(2-methoxybenzamide)](/img/structure/B5762565.png)
![1-[(4-bromophenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5762568.png)
![6-chloro-1,3-benzodioxole-5-carbaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5762574.png)


![N~1~-(2-furylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5762592.png)
![3-(3-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5762599.png)
![2-[4-(diphenylmethyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5762601.png)
![3-benzyl-7-ethynyl-6-methyl-5-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B5762606.png)

![N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B5762638.png)